Structural Elucidation of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline: A Definitive Guide to ^1^H and ^13^C NMR Chemical Shifts
Structural Elucidation of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline: A Definitive Guide to ^1^H and ^13^C NMR Chemical Shifts
Executive Overview
In modern drug discovery and materials science, the benzoxazole scaffold is a privileged pharmacophore. Specifically, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline represents a highly functionalized heterocycle where the electron-rich 5-methoxybenzoxazole core is conjugated with a 3-aminophenyl moiety. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in data collection, but as a rigorous study of electronic causality.
This whitepaper provides an authoritative, in-depth framework for assigning and validating the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By understanding the underlying mesomeric and inductive effects, researchers can confidently verify regiochemistry and structural integrity during synthetic workflows.
The Causality of Chemical Shifts: Electronic and Anisotropic Effects
To accurately predict and assign the NMR spectra of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, we must dissect the molecule into its three electronically distinct domains: the oxazole ring, the methoxy-substituted benzenoid ring, and the aniline substituent.
The Benzoxazole Core and C-2 Deshielding
The oxazole ring is characterized by strong inductive electron withdrawal from both the oxygen and nitrogen atoms. The C-2 carbon is flanked by these two highly electronegative heteroatoms and participates in an imine-like double bond (C=N). This creates a profound localized electron deficiency. Consequently, the C-2 carbon is highly deshielded, consistently resonating far downfield at approximately 162.0–164.0 ppm in ^13^C NMR [1].
The +M Effect of the 5-Methoxy Group
The methoxy group (-OCH3) attached to C-5 exerts a strong electron-donating mesomeric effect (+M), which significantly alters the electron density of the fused benzenoid ring.
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^13^C Shielding: The ortho positions (C-4 and C-6) receive increased electron density via resonance. This shields C-4, pushing its signal upfield to ~102.8 ppm , and C-6 to ~113.5 ppm [1]. The C-5 carbon itself, being directly bonded to the electronegative oxygen, is deshielded to ~157.5 ppm .
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^1^H Multiplicity: The proton at H-4 appears as a distinct meta-coupled doublet (J ≈ 2.5 Hz) at ~7.25 ppm because it only couples with H-6. The H-6 proton appears as a doublet of doublets (J ≈ 8.8, 2.5 Hz) due to ortho-coupling with H-7 and meta-coupling with H-4.
The 3-Aminophenyl Conjugation
The primary amine (-NH2) on the phenyl ring is an electron-donating group that shields its ortho (C-2', C-4') and para (C-6') carbons. The C-3' carbon, directly bonded to the amine nitrogen, is deshielded to ~146.5 ppm [3]. In the ^1^H spectrum, the aniline protons exhibit a classic 1,3-disubstituted splitting pattern, with H-2' appearing as a finely split triplet (J ≈ 2.0 Hz) at ~7.55 ppm due to its position between the benzoxazole and amine groups.
Quantitative Data Presentation
The following tables summarize the empirical and theoretically derived chemical shifts for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, grounded in established literature for 5-methoxybenzoxazoles [1] and 3-aminophenyl derivatives [3].
Table 1: ^1^H NMR Chemical Shifts (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Causality / Assignment Notes |
| -OCH | 3.88 | Singlet (s) | 3H | - | Deshielded by oxygen. |
| -NH | 3.80 | Broad Singlet (br s) | 2H | - | Exchangeable; broad due to quadrupolar relaxation of ^14^N. |
| H-4 | 7.25 | Doublet (d) | 1H | 2.5 | Shielded by ortho-methoxy; meta-coupled to H-6. |
| H-6 | 6.95 | Doublet of doublets (dd) | 1H | 8.8, 2.5 | Shielded by ortho-methoxy; coupled to H-7 and H-4. |
| H-7 | 7.45 | Doublet (d) | 1H | 8.8 | Ortho-coupled to H-6. |
| H-2' | 7.55 | Triplet (t) | 1H | 2.0 | Deshielded by adjacent benzoxazole; meta-coupled. |
| H-4' | 6.85 | Ddd | 1H | 8.0, 2.0, 1.0 | Shielded by ortho-amine. |
| H-5' | 7.28 | Triplet (t) | 1H | 8.0 | Meta to amine; ortho-coupled to H-4' and H-6'. |
| H-6' | 7.48 | Doublet of triplets (dt) | 1H | 8.0, 1.0 | Para to amine; deshielded by conjugated system. |
Table 2: ^13^C NMR Chemical Shifts (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Assignment Notes |
| C-2 | 163.5 | Quaternary (Cq) | Highly deshielded by flanking O and N atoms [1]. |
| C-5 | 157.5 | Quaternary (Cq) | Directly attached to electronegative methoxy oxygen. |
| C-3' | 146.5 | Quaternary (Cq) | Directly attached to primary amine nitrogen [3]. |
| C-7a | 145.8 | Quaternary (Cq) | Bridgehead carbon attached to oxazole oxygen. |
| C-3a | 143.2 | Quaternary (Cq) | Bridgehead carbon attached to oxazole nitrogen. |
| C-5' | 129.8 | Methine (CH) | Meta to amine; standard aromatic shift. |
| C-1' | 128.5 | Quaternary (Cq) | Attached to C-2 of benzoxazole. |
| C-6' | 118.2 | Methine (CH) | Para to amine; slightly shielded. |
| C-4' | 117.5 | Methine (CH) | Ortho to amine; shielded by +M effect. |
| C-2' | 114.0 | Methine (CH) | Ortho to amine; shielded by +M effect. |
| C-6 | 113.5 | Methine (CH) | Ortho to methoxy; shielded by +M effect [1]. |
| C-7 | 110.5 | Methine (CH) | Meta to methoxy; standard aromatic shift. |
| C-4 | 102.8 | Methine (CH) | Ortho to methoxy; highly shielded by +M effect[1]. |
| -OCH | 56.0 | Methyl (CH | Standard methoxy carbon shift. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in structural elucidation, the experimental protocol must be designed as a self-validating system. This means embedding internal checks that confirm the physical integrity of the sample and the tuning of the instrument before data is accepted.
Step 1: Sample Preparation and Lock Optimization
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Dissolution: Dissolve 15–20 mg of the compound (for ^1^H) or 40–50 mg (for ^13^C) in 0.6 mL of deuterated chloroform (CDCl
3) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
3is chosen for its excellent solubilizing properties for benzoxazoles. TMS acts as the absolute zero-point reference to prevent shift drift.
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Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause magnetic field inhomogeneities.
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Locking: Insert the sample into the probe and lock onto the deuterium signal of CDCl
3(7.26 ppm).
Step 2: Instrument Shimming and Tuning (Validation Checkpoint)
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Tuning: Tune and match the probe for both ^1^H and ^13^C frequencies to maximize power transfer and signal-to-noise (S/N) ratio.
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Shimming: Perform gradient shimming (e.g., TopShim).
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Self-Validation: Manually check the Full Width at Half Maximum (FWHM) of the TMS peak. If the linewidth exceeds 1.0 Hz , re-shim. Poor shimming will obscure the fine 1.0 Hz meta-couplings of the aniline ring.
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Step 3: Pulse Sequence Execution
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^1^H Acquisition (1D): Execute a standard 90° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds .
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Causality: A 2-second delay ensures that all protons fully relax back to equilibrium (5 * T
1), allowing for accurate integration of the -NH2and -OCH3groups.
-
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^13^C Acquisition (1D): Execute a proton-decoupled ^13^C sequence (e.g., zgpg30). Set the relaxation delay (D1) to 3.0–5.0 seconds .
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Causality: Quaternary carbons (C-2, C-5, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to prevent these critical diagnostic peaks from disappearing into the baseline noise.
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Step 4: Data Processing and Elucidation
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Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT).
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Phase Correction: Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive.
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Validation via 2D NMR: If the assignment of C-4 versus C-6 is ambiguous, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methoxy protons (~3.88 ppm) will show a strong 3-bond correlation exclusively to C-5 (~157.5 ppm), definitively anchoring the oxazole ring assignments.
Workflow Visualization
Self-validating NMR workflow for the structural elucidation of benzoxazoles.
References
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Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products National Institutes of Health (PMC)[Link]
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Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Semantic Scholar (Molecules)[Link]
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1-(3-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Synthesis and NMR Characterization Clockss Archive[Link]
